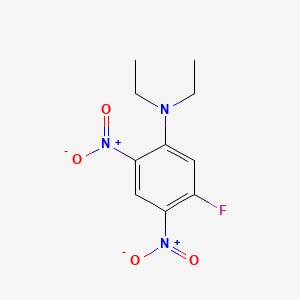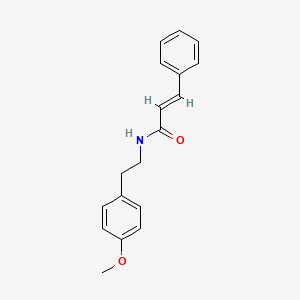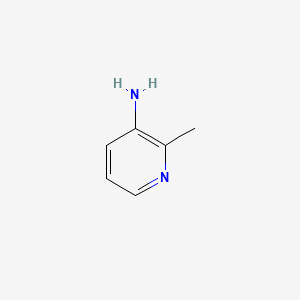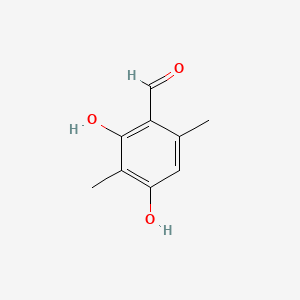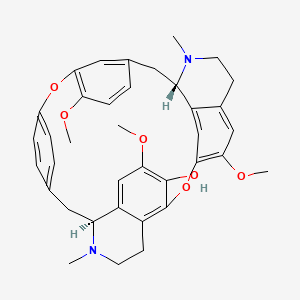
Thalmine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalmine is a member of isoquinolines and a bisbenzylisoquinoline alkaloid.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties
- Thalmine is identified as a bis-benzylisoquinoline base. Its structure includes 2-methoxy-1-1′-diphenyloxide-4′,5-dicarboxylic acid and it is closely related to other compounds like O-methylthalmine and O-methyloxyacanthine (Telezhenetskaya, Ismailov, & Yunusov, 1966).
Ethnomedicinal Uses
- Thalmine's ethnobotanical applications are seen in traditional healthcare practices, such as those of the Tharus in Nepal, indicating its importance in traditional medicine systems (Ghimire & Bastakoti, 2009).
Genomic Research Applications
- ThaleMine is a data warehouse integrating genomic information for Arabidopsis thaliana, a model plant in genomic studies. This indicates the role of thalmine-related research in plant genomics and data integration (Krishnakumar et al., 2016).
Alzheimer's Disease Research
- Tacrine, chemically related to thalmine, has been studied for its potential use in treating Alzheimer's disease (Summers et al., 1986).
Pharmacological Properties
- Thalmine and its derivatives have been researched for various pharmacological properties, including effects on the brain and potential therapeutic applications (Tavitian et al., 1993).
Molecular Composition Studies
- The molecular composition of thalmine and its derivatives has been investigated, highlighting its complex chemical nature and potential pharmacological uses (Bick, Douglas, & Taylor, 1969).
Potential Hypotheses for New Uses
- Studies have explored generating hypotheses for new therapeutic uses of thalidomide, a compound chemically related to thalmine, suggesting its potential in treating various diseases (Weeber et al., 2003).
Immunomodulatory Properties
- Research on thalmine-related compounds has shown that they can have immunomodulatory properties, affecting natural killer cell activity and providing insights into their role in immune system regulation (Krishnaraj, 1991).
Alkaloid Chemistry and Pharmacology
- The chemistry and pharmacology of thalmine alkaloids have been reviewed, highlighting their pharmacological importance and diverse applications (Schiff, 1996).
Eigenschaften
CAS-Nummer |
7682-65-7 |
|---|---|
Produktname |
Thalmine |
Molekularformel |
C37H40N2O6 |
Molekulargewicht |
608.7 g/mol |
IUPAC-Name |
(12S,25S)-5,20,31-trimethoxy-11,26-dimethyl-2,18-dioxa-11,26-diazaheptacyclo[23.6.2.214,17.119,23.03,8.07,12.029,33]hexatriaconta-1(31),3(8),4,6,14(36),15,17(35),19,21,23(34),29,32-dodecaen-4-ol |
InChI |
InChI=1S/C37H40N2O6/c1-38-14-12-24-19-32(42-4)34-20-27(24)29(38)17-23-8-11-31(41-3)33(18-23)44-25-9-6-22(7-10-25)16-30-28-21-35(43-5)36(40)37(45-34)26(28)13-15-39(30)2/h6-11,18-21,29-30,40H,12-17H2,1-5H3/t29-,30-/m0/s1 |
InChI-Schlüssel |
CASHVZNATRNXDE-KYJUHHDHSA-N |
Isomerische SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(C[C@H]6C7=CC(=C(C(=C7CCN6C)O3)O)OC)C=C5)OC |
SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C(=C7CCN6C)O3)O)OC)C=C5)OC |
Kanonische SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C(=C7CCN6C)O3)O)OC)C=C5)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[6-[2-(3,4-Dihydroxyphenyl)ethoxy]-5-hydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1201466.png)
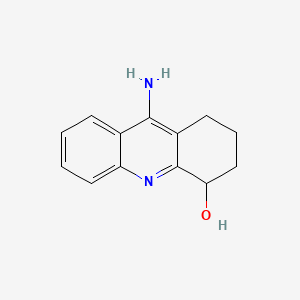
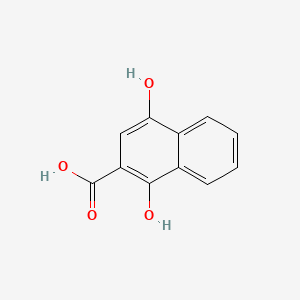
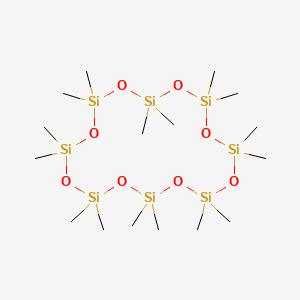
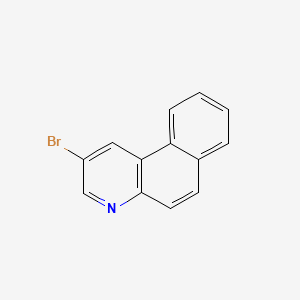
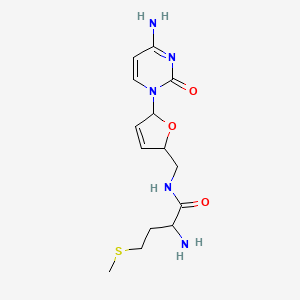
![2-Bromo-1-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B1201477.png)
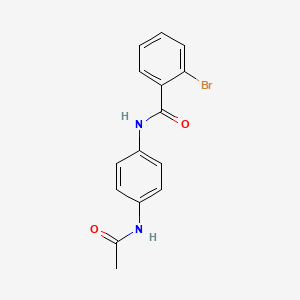
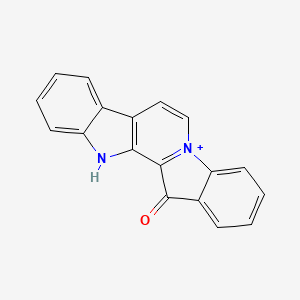
![7-Bromobenz[a]anthracene](/img/structure/B1201482.png)
